Product packaging for Dicoco dimethyl ammonium chloride(Cat. No.:)

Dicoco dimethyl ammonium chloride

Cat. No.: B13385482
M. Wt: 1090.6 g/mol
InChI Key: TVMHWHRUMJTUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicoco dimethyl ammonium chloride (CAS 61789-77-3), also known as Quaternium-34, is a cationic surfactant compound valued in scientific research for its multifunctional properties . Its key applications and research value span several areas. It functions as an effective bactericidal antiseptic and disinfectant , making it a compound of interest for studies in microbiology and material preservation . As a versatile surfactant , it serves as an emulsifier and dispersant in the formulation of polymers and latexes, and as a key component in the study of asphalt and rubber emulsification . In material science, it is utilized as an antistatic agent and softener in textiles, fibers, and leather processing . Furthermore, it acts as a conditioner and emulsifier in research focused on personal care formulations, such as shampoos, shower gels, and skin creams . The mechanism of action for related quaternary ammonium compounds involves disrupting microbial cell membranes, leading to the leakage of intracellular components and cell death . Researchers should note that this compound is classified as an irritant and can cause severe skin burns and eye damage . It is also very toxic to aquatic life, necessitating proper environmental handling . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H62ClF6N11O4 B13385482 Dicoco dimethyl ammonium chloride

Properties

Molecular Formula

C55H62ClF6N11O4

Molecular Weight

1090.6 g/mol

IUPAC Name

1-[2-[3-[7-[2-[7-[(1-amino-5,5,5-trifluoro-3-methylpenta-1,3-dienyl)iminomethyl]-6-chloro-8-fluoro-4-piperazin-1-ylquinazolin-2-yl]oxyethyl]-2,7-diazaspiro[3.5]nonan-2-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[1-[4-(2,6-difluorophenyl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H62ClF6N11O4/c1-32(2)46(52(75)73-18-6-9-42(73)51(74)66-34(4)35-10-12-36(13-11-35)47-40(57)7-5-8-41(47)58)43-27-45(69-77-43)72-30-54(31-72)14-19-70(20-15-54)23-24-76-53-67-49-37(50(68-53)71-21-16-64-17-22-71)26-39(56)38(48(49)59)29-65-44(63)25-33(3)28-55(60,61)62/h5,7-8,10-13,25-29,32,34,42,46,64H,6,9,14-24,30-31,63H2,1-4H3,(H,66,74)

InChI Key

TVMHWHRUMJTUFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=NO1)N2CC3(C2)CCN(CC3)CCOC4=NC5=C(C(=C(C=C5C(=N4)N6CCNCC6)Cl)C=NC(=CC(=CC(F)(F)F)C)N)F)C(=O)N7CCCC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(C=CC=C9F)F

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Dicoco Dimethyl Ammonium Chloride

Classical and Contemporary Synthesis Routes of Quaternary Ammonium (B1175870) Compounds (QACs) Applicable to DDAC

The primary industrial method for synthesizing QACs like DDAC is the alkylation of tertiary amines. This well-established route offers a straightforward approach to producing the desired quaternary ammonium salt.

Alkylation of Tertiary Amines with Fatty Alkyl Halides in DDAC Synthesis

The synthesis of DDAC typically involves the reaction of a tertiary amine, specifically dicoco methyl tertiary amine, with an alkylating agent, most commonly an alkyl halide such as methyl chloride. google.comwikipedia.org This reaction, known as the Menshutkin reaction, is a type of nucleophilic aliphatic substitution where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide. wikipedia.org

The general reaction can be represented as follows:

R₂R'N + R''X → [R₂R'R''N]⁺X⁻

Where:

R₂R'N is the tertiary amine (in this case, dicoco methyl tertiary amine)

R''X is the alkyl halide (e.g., methyl chloride)

[R₂R'R''N]⁺X⁻ is the resulting quaternary ammonium salt (Dicoco dimethyl ammonium chloride)

While direct alkylation of primary or secondary amines can also lead to quaternary ammonium compounds, these reactions are often less selective and can result in a mixture of primary, secondary, tertiary amines, and the desired quaternary salt. dtic.milmasterorganicchemistry.com Therefore, starting with a tertiary amine is the preferred method for achieving a higher yield of the target QAC. wikipedia.org

Influence of Reaction Conditions on DDAC Production

The efficiency and selectivity of DDAC synthesis are significantly influenced by several key reaction parameters:

Reaction ConditionInfluence on DDAC Production
Temperature Higher temperatures generally increase the reaction rate. A typical temperature range for the synthesis of similar QACs is between 75°C and 95°C. google.com
Pressure The reaction is often carried out under a controlled pressure, for instance, not exceeding 0.18 MPa for the synthesis of a similar compound, didecyl dimethyl ammonium chloride. google.com
Stoichiometry The molar ratio of the reactants is crucial. A slight excess of the alkylating agent may be used to ensure complete conversion of the tertiary amine. For example, a molar ratio of didecyl methyl tertiary amine to chloromethane (B1201357) of 0.98–1.10 : 0.95–1.05 has been reported for a similar synthesis. google.com
Solvent The choice of solvent is important for dissolving the reactants and facilitating the reaction. Alcoholic solvents like industrial alcohol or isopropanol (B130326) are commonly used. google.com
Catalyst The addition of a basic catalyst can accelerate the reaction. google.com

Optimization of Synthetic Pathways for Purity and Yield

Optimizing the synthesis of DDAC focuses on maximizing the yield of the desired product while minimizing impurities. Key strategies for optimization include:

Precise Control of Reaction Conditions: As detailed in the table above, meticulous control over temperature, pressure, and stoichiometry is paramount.

Catalyst Selection: The use of an appropriate catalyst can significantly enhance the reaction rate and selectivity. google.com

Purification Techniques: After the reaction, purification steps are essential to remove unreacted starting materials, byproducts, and the solvent. These methods can include distillation, extraction, and crystallization.

Reaction Time: The duration of the reaction and a subsequent heat preservation period are critical for driving the reaction to completion. For a similar QAC, a reaction time of 4-6 hours followed by a 2-3 hour heat preservation period at 80-90°C has been documented. google.com

Strategies for the Derivatization and Functionalization of DDAC for Tailored Properties

The versatility of DDAC can be expanded through derivatization and functionalization, which involves modifying its chemical structure to achieve specific properties. While specific examples for DDAC are not extensively detailed in the provided search results, general strategies for QACs can be inferred. These strategies can include:

Varying Alkyl Chain Length: The properties of QACs are highly dependent on the length of the alkyl chains. whamine.com Modifying the fatty alkyl groups in the starting tertiary amine can alter the resulting DDAC's solubility, antimicrobial activity, and softening capabilities.

Introduction of Functional Groups: Incorporating functional groups such as esters or amides into the molecular structure can introduce new properties like biodegradability. rsc.org For instance, the introduction of ester bonds can make the QAC susceptible to hydrolysis, leading to environmental degradation. researchgate.net

Ethoxylation: The addition of ethylene (B1197577) oxide units can improve the water solubility and reduce the toxicity of QACs. whamine.com

Green Chemistry Principles in DDAC Synthesis and Sustainable Production

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. ajrconline.orgnih.gov For the synthesis of DDAC and other QACs, these principles can be applied in several ways:

Use of Renewable Feedstocks: Utilizing fatty acids from renewable sources like coconut oil to produce the initial tertiary amine aligns with the principle of using renewable resources. nih.gov

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a key aspect of green chemistry. ajrconline.org This can involve using efficient catalysts and operating at lower temperatures and pressures where feasible.

Safer Solvents and Reagents: The search for and implementation of less hazardous solvents and reagents is a core tenet of green chemistry. ajrconline.orgyoutube.com While alcohols are common solvents in QAC synthesis, research into greener alternatives like supercritical fluids (e.g., CO2) is an active area. youtube.com

Waste Reduction: Designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, minimizes waste generation. ajrconline.org

Designing for Degradation: A significant environmental concern with QACs is their persistence in the environment. rsc.org Designing new QACs with biodegradable linkages, such as ester bonds, can address this issue, leading to more environmentally friendly products. rsc.orgresearchgate.net The development of such degradable QACs is a key area of research in sustainable chemistry. rsc.org

The push towards sustainability is driving innovation in the production of QACs, with a focus on creating effective compounds that are also environmentally benign. whamine.com

Physicochemical Behavior and Colloidal Science of Dicoco Dimethyl Ammonium Chloride

Surface Activity and Interfacial Phenomena of DDAC

As a surface-active agent, DDAC readily migrates to interfaces, such as those between air and water or a solid and a liquid, to reduce the free energy of the system. ontosight.aiwikipedia.org This behavior is the foundation for many of its applications.

DDAC's primary function as a surfactant is to lower the surface tension of water by adsorbing at the liquid-air interface. wikipedia.org The hydrophobic alkyl chains orient themselves away from the aqueous phase, into the air, while the hydrophilic quaternary ammonium (B1175870) head groups remain in the water. This arrangement disrupts the cohesive energy at the water's surface, leading to a decrease in surface tension. The effectiveness of this process is related to the Gibbs isotherm, which links surface tension to the surface excess concentration of the surfactant. wikipedia.org

At solid-liquid interfaces, the adsorption of DDAC is largely dictated by the surface charge of the solid. On negatively charged surfaces, such as silica, clays (B1170129) (like bentonite (B74815) and montmorillonite), and many textiles, DDAC adsorbs strongly. researchgate.netacs.org The primary mechanism is the electrostatic attraction between the positively charged cationic head group of DDAC and the anionic sites on the solid surface. researchgate.net Once an initial layer is formed, further adsorption can occur through hydrophobic interactions between the alkyl chains of the surfactant molecules, potentially leading to the formation of multilayer structures. researchgate.net This adsorption modifies the surface properties of the solid, often rendering it more hydrophobic. For instance, DDAC monolayers have been studied at interfaces like quartz/air and quartz/deuterated tetradecane. escholarship.org

When the concentration of DDAC in an aqueous solution increases, the interface becomes saturated with surfactant monomers. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), it becomes energetically more favorable for the DDAC molecules to form aggregates within the bulk solution. wikipedia.org These aggregates, called micelles, typically have a structure where the hydrophobic tails form a core, shielded from the water, and the hydrophilic heads form a shell that interacts with the surrounding aqueous environment. wikipedia.org

The CMC is a critical parameter that signals a sharp change in various physical properties of the surfactant solution, such as surface tension, conductivity, and osmotic pressure. The CMC for commercial grades of DDAC, such as Arquad 2C-75, has been determined experimentally. ashs.org The formation of micelles is a dynamic equilibrium process, with monomers constantly exchanging between the micelles and the bulk solution. The structure of the surfactant, including the length of its hydrophobic chains and the nature of its headgroup, significantly influences the CMC value. nih.gov

Table 1: Experimentally Determined Critical Micelle Concentration (CMC) for DDAC-related Surfactants This table presents CMC values for DDAC or closely related surfactants as found in the literature. Experimental conditions such as temperature and solvent composition can affect these values.

Surfactant Method CMC (mol/L) Source
Arquad 2C-75 (DDAC) Surface Tension Determined, but value not specified ashs.org

Beyond simple spherical or cylindrical micelles, DDAC is known to form more complex self-assembled structures in aqueous solutions. Due to its two alkyl chains, DDAC has a molecular geometry that favors the formation of bilayers. These bilayers can close upon themselves to form vesicles, which are hollow spherical structures enclosing a volume of the aqueous solvent. acs.org

The specific type of self-assembled structure formed by dialkyldimethylammonium surfactants like DDAC is highly dependent on factors such as concentration and the type of counterion present. acs.org While some counterions promote the formation of micelles, others, like chloride in DDAC, can lead to the formation of cloudy dispersions of bilayer structures and lamellar (Lα) liquid crystalline phases at higher concentrations. acs.org These lamellar phases consist of parallel sheets of surfactant bilayers separated by layers of water.

Furthermore, DDAC is a common component in the formulation of liposomes, which are artificially prepared vesicles. mdpi.comnih.gov By incorporating DDAC into the phospholipid bilayer, cationic liposomes are created. mdpi.com The positive charge conferred by DDAC can enhance the liposome's interaction with negatively charged biological membranes or other surfaces. The morphology and size of these DDAC-containing liposomes can be controlled and have been characterized using techniques like small-angle X-ray scattering (SAXS) and cryo-transmission electron microscopy (cryo-TEM). mdpi.comnih.gov Studies have shown that DDAC can induce the formation of giant vesicles when complexed with certain polymers. chem-soc.siresearchgate.net

Interactions of DDAC with Other Surfactants and Polymeric Systems

In many practical formulations, DDAC is used in conjunction with other surfactants or polymers. These interactions can lead to complex phase behavior and performance characteristics that are often superior to those of the individual components.

When DDAC is mixed with oppositely charged polymers (anionic polyelectrolytes), such as carrageenans, strong electrostatic interactions drive the formation of complexes. researchgate.net The phase behavior of these mixtures is complex and can include regions of soluble complexes and insoluble precipitates. researchgate.net At low concentrations of the polyelectrolyte, the binding of DDAC can lead to the formation of insoluble complexes characterized by a highly ordered, lamellar-like arrangement of the surfactant molecules. chem-soc.siresearchgate.net This ordering is believed to be induced by the relatively rigid structure of the polysaccharide chains, which act as a template for the surfactant assembly. chem-soc.si

The formation of these complexes is a cooperative process, starting at a critical association concentration (CAC) that is typically much lower than the surfactant's CMC. chem-soc.si The result is often the segregation of a surfactant-rich phase from the dilute aqueous solution. X-ray scattering measurements have confirmed the formation of these ordered lamellar structures and even giant vesicles within these DDAC-polyelectrolyte complexes. chem-soc.siresearchgate.net

The mixing of DDAC with other components can result in synergistic or antagonistic effects, where the combined performance is greater or less than the sum of the individual parts, respectively.

Synergism is frequently observed in mixtures of DDAC with non-ionic surfactants, such as alkyl polyglycosides (APG) or polyoxyethylene alkyl ethers. researchgate.net This synergy manifests as a significant reduction in the CMC of the mixture compared to the CMCs of the pure components. The interactions between the different surfactant molecules in the mixed micelles and at the air-water interface can be quantified using interaction parameters (β). Negative values for these parameters indicate attractive interactions and synergy. researchgate.net For example, studies on DDAC mixed with polyoxyethylene alkyl ethers have shown negative β values, indicating synergistic effects in both mixed micelle formation and in the reduction of surface tension. researchgate.net This co-aggregation can, however, sometimes inhibit other properties, such as biocidal activity, by reducing the concentration of free, active DDAC monomers. researchgate.net

Conversely, antagonistic effects can also occur. For instance, while not focused on physicochemical properties, some studies have noted a lack of synergistic antimicrobial activity in certain catanionic mixtures involving DDAC. mdpi.com In other contexts, combinations of DDAC with compounds like ethylene (B1197577) glycol have been reported to produce synergistic cytotoxicity. science.gov These examples highlight that the nature of the interaction—synergistic or antagonistic—is highly dependent on the specific components in the mixture and the property being measured.

Table 2: Interaction Parameters for DDAC in Mixed Surfactant Systems Negative β values indicate synergistic (attractive) interactions between the surfactants in the mixed state.

Mixture Component Interaction Parameter (β) Observation Source
Polyoxyethylene alkyl ethers Negative Synergistic effects in micelle and monolayer formation researchgate.net

Rheological Properties of DDAC-Containing Solutions and Dispersions

The rheological behavior of solutions and dispersions containing Dicoco dimethyl ammonium chloride (DDAC) is complex and highly dependent on factors such as concentration, temperature, and the presence of other components. As a cationic surfactant with two long alkyl chains, DDAC molecules can self-assemble into various supramolecular structures in solution, which in turn govern the flow properties of the fluid.

Research into similar double-chain quaternary ammonium compounds, such as dioctadecyl dimethyl ammonium chloride (DODAC) and didodecyldimethylammonium (B1216837) bromide (DDAB), provides significant insight into the expected rheological characteristics of DDAC solutions. researchgate.netnih.govresearchgate.net Aqueous solutions of these surfactants are known to exhibit non-Newtonian behavior, meaning their viscosity changes with the applied shear rate. researchgate.netnih.gov At low concentrations, these solutions may behave as simple liquids, but as the concentration increases, they can form structures like vesicles and lamellar liquid crystals. researchgate.netresearchgate.net

The formation of these ordered structures, often referred to as α-gels in the context of cosmetic science, can lead to a significant increase in viscosity, and the systems may behave as solids at low stress. nih.gov Studies on related systems have shown that the addition of compounds like DODAC can alter these structures, for instance, by causing a rupture of gel structures and a transformation into vesicles, thereby controlling the rheological properties. nih.gov This indicates that the rheology of DDAC systems can be finely tuned by adjusting the formulation. The transition between different structural phases, such as from small unilamellar vesicles to larger multilamellar liposomes, can be detected by changes in viscosity. researchgate.net Furthermore, these systems can exhibit viscoelasticity, yield stress, and time-dependent flow behavior like thixotropy (shear-thinning over time) or, in some cases, antithixotropy (shear-thickening over time). researchgate.net

The table below summarizes the general rheological characteristics observed in solutions of similar dialkyl quaternary ammonium compounds, which are indicative of the expected behavior of DDAC solutions.

PropertyObservationControlling FactorsSource
Flow BehaviorNon-Newtonian, shear-thinningConcentration, Shear Rate researchgate.netnih.gov
ViscoelasticityExhibits both viscous and elastic propertiesConcentration, Temperature researchgate.net
Structural FormationsFormation of vesicles and lamellar liquid crystals (α-gels)Surfactant Concentration researchgate.netnih.gov
Time-DependencyCan exhibit thixotropic or antixotropic behaviorConcentration, Shear Stress researchgate.net

Solubility and Dispersion Stability in Various Solvents

The solubility of this compound is a critical aspect of its application in various formulations. Its molecular structure, featuring two hydrophobic coco alkyl chains and a hydrophilic quaternary ammonium group, results in distinct solubility behavior in different types of solvents. ontosight.ai

DDAC is generally characterized as being slightly soluble or having poor solubility in water. keruichemical.comsurfactant.top The presence of the two long, nonpolar alkyl chains limits its miscibility in polar solvents like water. solubilityofthings.com However, it is readily soluble in organic solvents such as ethanol (B145695). keruichemical.comsurfactant.topswadeshindiachemical.com This dual solubility characteristic is fundamental to its function as a surfactant and emulsifier, allowing it to act at the interface between oil and water phases. ontosight.aisurfactant.top

The stability of DDAC dispersions is robust under typical storage conditions. It is considered a stable compound, though it can be decomposed by high heat. keruichemical.comsurfactant.top Studies on diluted aqueous solutions of similar quaternary ammonium compounds have shown that they can remain stable for extended periods. For instance, DDAC solutions have been shown to maintain over 90% of their initial concentration for at least 21 days at temperatures up to 30°C. nih.gov The compound is also stable in a pH range of 5-9 and is not prone to degradation by light. turi.orgknoell.com In the solid state, DDAC is hygroscopic, meaning it can absorb moisture from the air. keruichemical.comsurfactant.top

The table below provides a summary of the solubility and stability properties of this compound.

PropertySolvent/ConditionDescriptionSource
SolubilityWaterSlightly soluble / Poorly soluble keruichemical.comsurfactant.top
Organic Solvents (e.g., Ethanol)Soluble keruichemical.comsurfactant.topswadeshindiachemical.com
StabilityThermalStable at normal temperatures; decomposes at high heat. Stable up to 54°C in accelerated studies. keruichemical.comsurfactant.topknoell.com
HygroscopicityHygroscopic in solid form keruichemical.comsurfactant.top
Aqueous SolutionStable in diluted form for over 21 days at up to 30°C. nih.gov

Mechanisms of Action of Dicoco Dimethyl Ammonium Chloride at the Molecular and Cellular Level

Antimicrobial Action and Membrane Interaction Pathways

The primary antimicrobial mechanism of DCDAC is targeted at the cell membrane, a critical structure for microbial survival. As a cationic surfactant, it is electrostatically attracted to the generally negatively charged surfaces of microbial cells. researchgate.net

The antimicrobial activity of DCDAC is fundamentally based on its ability to disrupt microbial cell membranes. ontosight.airesearchgate.net The positively charged cationic head of the DCDAC molecule binds to the anionic components of the bacterial cell membrane, such as phospholipids (B1166683) and proteins. researchgate.net Following this initial electrostatic interaction, the long, hydrophobic alkyl chains penetrate and insert into the hydrophobic core of the lipid bilayer. rsc.org This insertion disrupts the highly ordered structure of the membrane, leading to a loss of structural integrity and an increase in permeability. researchgate.netwikipedia.org This process effectively compromises the membrane's function as a selective barrier, which is a critical step leading to cell death. researchgate.net

Once the cell membrane's integrity is compromised, its permeability is significantly altered, resulting in the uncontrolled leakage of essential intracellular components. academicjournals.org Research on the closely related compound didecyldimethylammonium chloride (DDAC) demonstrates that this disruption leads to the release of cytoplasmic macromolecules. nih.gov Studies have shown that at concentrations around 3 to 4 mg/L, DDAC induces the leakage of proteins and enzymes like β-galactosidase from Escherichia coli cells. nih.gov This loss of vital molecules disrupts cellular metabolism and contributes directly to the bactericidal effect of the compound. researchgate.netacademicjournals.org The leakage confirms that the membrane has lost its ability to retain cellular contents, a direct consequence of DCDAC's surfactant action. academicjournals.org

Treatment with DCDAC induces significant and observable morphological changes in microorganisms. academicjournals.orgnih.gov Electron microscopy studies on bacteria such as Staphylococcus aureus and Escherichia coli treated with DDAC have revealed the formation of protrusions or "blebs" on the cell surface. academicjournals.orgnih.gov These blebs are localized deformations of the cell membrane, indicating severe structural damage. researchgate.net Interestingly, research on E. coli indicates that the concentration of the disinfectant influences the observed effect. While macromolecule leakage begins at lower concentrations (3-4 mg/L), the formation of blebs is typically observed at much higher concentrations (above 50 mg/L). nih.gov This suggests that blebbing is a result of extensive membrane damage, but the initial cause of cell death is the loss of membrane integrity and subsequent leakage of cellular contents. nih.gov

Table 1: Morphological Changes in Microorganisms Induced by DDAC
MicroorganismObserved Morphological ChangeReference
Staphylococcus aureusFormation of protrusions or "blebs" on the cell wall. academicjournals.org
Escherichia coliBleb formation on the cell surface at concentrations >50 mg/L. nih.gov

DCDAC alters the physical state of the bacterial membrane by modulating its fluidity. nih.gov The insertion of the compound's hydrophobic tails into the lipid bilayer disrupts the tight packing of the phospholipid molecules. rsc.org This interference increases the intermolecular space within the membrane, leading to an increase in membrane fluidity. nih.gov Experiments using liposomes as a model membrane system showed that DDAC causes a phase transition at a concentration of approximately 3 mg/L, which corresponds with the concentration that induces intracellular leakage. nih.gov This enhancement of fluidity is a key aspect of the membrane disruption process, contributing to the loss of its structural and functional integrity.

Table 2: Concentration-Dependent Effects of DDAC on E. coli
EffectEffective Concentration (mg/L)Reference
Minimum Inhibitory Concentration (MIC)1.3 nih.gov
Leakage of Intracellular Macromolecules (Proteins, β-galactosidase)~ 3 - 4 nih.gov
Enhancement of Membrane Fluidity (Phase Transition)~ 3 nih.gov
Bleb Formation> 50 nih.gov

Antistatic Mechanisms and Surface Charge Neutralization Principles

Dicoco dimethyl ammonium (B1175870) chloride is an effective antistatic agent due to its cationic nature. surfactant.topkeruichemical.com Many surfaces, such as textiles, plastics, and hair, tend to accumulate a negative electrostatic charge through friction. whamine.com This charge buildup leads to problems like static cling, dust attraction, and electrical discharge. DCDAC functions by neutralizing this surface charge. surfactant.top When applied, the positively charged hydrophilic head of the DCDAC molecule is attracted to the negatively charged surface. An adsorbed layer of DCDAC forms, effectively neutralizing the negative charges and preventing the accumulation of static electricity. keruichemical.comnih.gov

Emulsification and Dispersion Principles of DDAC as a Surfactant

The role of DCDAC as an emulsifier and dispersant is a direct result of its amphiphilic molecular structure. surfactant.topkeruichemical.com An emulsion is a mixture of two or more immiscible liquids, such as oil and water. DCDAC can stabilize these mixtures by acting at the interface between the two phases. ontosight.ai The long, hydrophobic (oil-attracting) coco alkyl tails of the DCDAC molecule penetrate the oil droplets, while the positively charged, hydrophilic (water-attracting) head remains in the surrounding water. ontosight.ai This orientation at the oil-water interface reduces the interfacial tension that would otherwise cause the oil droplets to coalesce and separate from the water. By surrounding the oil droplets, DCDAC creates a stable dispersion, preventing separation and acting as a potent emulsifying and dispersing agent. surfactant.topsilverfernchemical.com

Corrosion Inhibition Mechanisms in Metallic Systems

Dicoco dimethyl ammonium chloride is utilized as a corrosion inhibitor in various industrial applications, including oil and gas drilling operations. bioregionalassessments.gov.aunt.gov.aubioregionalassessments.gov.au The mechanism of corrosion inhibition by QACs like this compound is primarily based on their ability to adsorb onto the surface of metals, forming a protective barrier that isolates the metal from the corrosive environment.

The process occurs through several key steps:

Adsorption: In aqueous solutions, metal surfaces typically carry a net negative charge or are covered by a layer of oxides. The positively charged quaternary ammonium head group of the this compound molecule is electrostatically attracted to this negatively charged surface.

Film Formation: Upon adsorption, the molecules orient themselves on the metal surface. The long, hydrophobic "dicoco" alkyl chains project away from the surface, creating a dense, non-polar film. This film acts as a physical barrier, preventing corrosive species such as water, oxygen, and acidic gases (like H₂S and CO₂) from reaching the metal surface.

Micelle Formation and Surface Coverage: At concentrations above a certain threshold known as the critical micelle concentration (CMC), surfactant molecules can aggregate into micelles in the bulk solution. scispace.com This property also enhances their ability to form a stable and continuous protective layer on the metal surface, effectively blocking the electrochemical reactions that lead to corrosion. research-solution.com The effectiveness of the inhibition is often related to the percentage of the surface area covered by the adsorbed surfactant molecules.

The strength and stability of this protective film are influenced by the length of the alkyl chains; longer chains generally provide better protection due to increased hydrophobicity and stronger van der Waals forces between adjacent molecules, leading to a more compact barrier. nih.gov

Table 1: Factors Influencing Corrosion Inhibition by Quaternary Ammonium Compounds

FactorDescription
Molecular Structure The length and number of alkyl chains affect the density and hydrophobicity of the protective film. Longer chains typically enhance inhibition. nih.gov
Concentration Inhibition efficiency generally increases with concentration up to the critical micelle concentration (CMC), where surface coverage becomes optimal. scispace.com
Environment The pH, temperature, and presence of specific corrosive agents in the system can influence the stability of the metal-surfactant interaction.
Metal Type The nature of the metal and its surface charge in a given medium affect the initial adsorption process of the cationic surfactant.

Flocculation and Coagulation Mechanisms for Particle Aggregation

This compound functions as an effective flocculant and coagulant, a property leveraged in water treatment and industrial processes like paper manufacturing. alibaba.comepdf.pub This action is driven by its cationic nature and long-chain structure, which enables it to neutralize and bridge suspended particles.

The mechanism involves two primary processes:

Coagulation (Charge Neutralization): Many suspended particles in water (such as clay, silt, and organic matter) have a net negative surface charge. This charge causes them to repel each other, remaining in a stable, dispersed state. As a cationic surfactant, this compound introduces positive charges into the water. The positively charged quaternary nitrogen head adsorbs onto the surface of the negatively charged particles, neutralizing their charge. alibaba.com This reduction in electrostatic repulsion allows the particles to approach each other more closely.

Flocculation (Particle Bridging): Once the initial charge neutralization occurs, the long hydrophobic "dicoco" alkyl chains of the surfactant molecules play a crucial role. A single surfactant molecule can adsorb onto one particle, while its long tail can extend into the solution and interact with or adsorb onto other particles. This process creates physical "bridges" between the destabilized particles, causing them to agglomerate into larger, heavier flocs. These larger aggregates can then be more easily removed from the liquid through sedimentation or filtration. alibaba.com

This dual-action mechanism is characteristic of cationic polyelectrolytes and surfactants used in solid-liquid separation processes. alibaba.com The ability to form hydrophobic ion-pair complexes also contributes to its effectiveness in aggregating dispersed materials. vliz.be

Table 2: Comparison of Coagulation and Flocculation by Cationic Surfactants

MechanismPrimary ActionMolecular Component InvolvedResult
Coagulation Charge NeutralizationPositively charged nitrogen headDestabilization of suspended particles by reducing electrostatic repulsion. alibaba.com
Flocculation Particle BridgingLong hydrophobic alkyl chainsFormation of large, settleable aggregates (flocs) by linking destabilized particles. alibaba.com

Interaction with Plant Physiological Processes (e.g., surfactant-induced ethylene (B1197577) production)

As a surfactant, this compound can interact with plant tissues, primarily at the leaf surface. This interaction is a key consideration when such compounds are used as adjuvants in agricultural formulations for pesticides or fertilizers. google.com One of the documented physiological responses of plants to certain surfactants is the stress-induced production of ethylene. tdl.org

The mechanism is understood as follows:

Cuticle Disruption: The plant leaf is protected by a waxy outer layer called the cuticle, which is highly hydrophobic and serves as a barrier. The amphipathic nature of surfactants allows them to disrupt this waxy layer, increasing its permeability.

Cell Membrane Damage: Quaternary ammonium compounds are known to be germicidal and phytotoxic due to their ability to interact with and disorganize cell membranes. scispace.comtdl.org The long alkyl chains can insert into the lipid bilayer of plant cell membranes, compromising their structural integrity. tdl.org

Stress Response and Ethylene Production: This loss of structural integrity and the collapse of epidermal and mesophyll cells is perceived by the plant as a physical injury or stress. tdl.org In response to this stress, plants activate a signaling pathway that leads to the synthesis of ethylene, a key plant hormone involved in stress responses, senescence, and wound healing. tdl.org The production of ethylene is a measurable indicator of plant stress and is strongly correlated with the phytotoxicity of the surfactant. tdl.org This can manifest visually as discolored or sunken regions on the leaf surface where the surfactant was applied. tdl.org

Therefore, while the surfactant properties can improve the wetting and uptake of agricultural products, they can also induce a stress response in the plant, highlighting the complex nature of their interaction with plant physiological processes. google.comtdl.org

Environmental Fate and Transport of Dicoco Dimethyl Ammonium Chloride

Environmental Distribution and Partitioning in Aquatic and Terrestrial Compartments

Dicoco dimethyl ammonium (B1175870) chloride exhibits a strong tendency to partition from water to soil and sediment. nih.gov Due to its cationic nature, it adsorbs strongly to negatively charged particles in soil and sediment. nih.gov This strong adsorption significantly limits its mobility in subsurface environments, thereby reducing the potential for leaching into groundwater and surface water. nih.gov

The vapor pressure of related QACs like didecyl dimethyl ammonium chloride (DDAC) is extremely low, suggesting that volatilization from water or soil surfaces is not a significant environmental transport pathway. nih.gov The majority of dicoco dimethyl ammonium chloride used in consumer and institutional products is disposed of "down-the-drain," entering wastewater treatment systems. nih.gov

During wastewater treatment, a significant portion of the compound is removed from the water phase through adsorption to sludge. In a confirmatory test using activated sludge, a 94.8% removal of DDAC was observed, with a portion of this loss attributed to sterile control conditions over 21 days. nih.gov

Degradation Pathways and Kinetics in Environmental Matrices

The degradation of this compound in the environment is influenced by a combination of biological and physical processes.

The biodegradation of this compound can be variable and is influenced by factors such as the chemical concentration, the length of the alkyl chain, the presence of anionic substances, and the characteristics of the microbial population. regulations.gov

Under aerobic conditions, studies on the closely related DDAC have shown it to be relatively stable in soil. regulations.gov In one year-long aerobic soil metabolism study, very little degradation of DDAC was observed, with a calculated half-life of 1,048 days. regulations.gov However, other reports suggest that DDAC is aerobically biodegradable, with a proposed mechanism involving several bacterial species for its ultimate breakdown. regulations.gov Bacteria capable of degrading DDAC have been isolated from activated sludge, with one isolate, Pseudomonas fluorescens TN4, able to use DDAC as a sole carbon source. researchgate.net This bacterium degrades DDAC through an N-dealkylation process, forming decyldimethylamine and subsequently dimethylamine (B145610) as intermediates. researchgate.net

In aerobic aquatic environments, DDAC also demonstrates stability. regulations.gov The calculated aerobic half-life of ¹⁴C-DDAC in flooded river water was 180 days. regulations.gov A river die-away test showed 97% degradation over 30 days. nih.gov

Under anaerobic conditions, DDAC is also persistent. The calculated anaerobic half-life of ¹⁴C-DDAC in flooded river water was 261 days. regulations.gov In an anaerobic aquatic metabolism study, the half-lives of ¹⁴C-DDAC in the water, sediment, and the entire system were reported as 261, 4,594, and 6,217 days, respectively, with no significant biotransformation of the parent compound. regulations.gov

This compound is considered hydrolytically stable. Studies on DDAC have shown it to be stable in sterile aqueous buffer solutions at pH 5, 7, and 9 when incubated in the dark at 25°C for 30 days. regulations.gov The hydrolysis half-lives at pH 4, 7, and 9 at 20°C are reported to be greater than or equal to one year. nih.gov

Photodegradation is not a significant degradation pathway for this compound. DDAC is stable to photodegradation in a pH 7 buffered aqueous solution, even with the use of a photosensitizer like acetone. regulations.gov It is also not subject to photodegradation on soil. regulations.gov The photodegradation half-lives of DDAC have been reported as 132 and 169 days. nih.gov

Environmental factors play a significant role in the degradation of this compound. The rate of biodegradation is influenced by the quantity and characteristics of the microbial population. regulations.gov Acclimation of microbial cultures can increase the rate of degradation. epa.gov The presence of other carbon sources can also enhance biodegradation. For instance, the addition of 2-propanol to soil increased the production of ¹⁴CO₂ from the biodegradation of a related compound, dimethylsilanediol. nih.govnih.gov

The pH of the environment can affect the availability and toxicity of the compound to microorganisms, thereby influencing biodegradation rates. While the compound is hydrolytically stable across a range of pH values (5-9), the optimal pH for microbial activity will impact its biological breakdown. regulations.gov

Sorption and Mobility Characteristics in Soils and Sediments

The mobility of this compound in the environment is primarily governed by its strong sorption to soil and sediment.

This compound has a strong tendency to bind to soil and sediment particles. regulations.gov This adsorption is largely due to the electrostatic attraction between the cationic quaternary ammonium head group and the negatively charged surfaces of clay minerals and organic matter in the soil. nih.govnih.gov

Studies on the sorption of a similar QAC, dodecyltrimethylammonium (B156365) chloride (DTAC), in agricultural soils showed that the process is dominated by physical sorption through ion exchange. nih.gov The sorption distribution coefficient and sorption affinity were primarily influenced by the clay content of the soil. nih.gov The sorption of DTAC was found to be spontaneous and favorable, reaching equilibrium within 120 minutes. nih.gov Both the Freundlich and Langmuir models have been used to describe the isotherm data for DTAC sorption. nih.gov

The strong adsorption of these compounds to soil indicates low mobility. nih.govregulations.gov Freundlich adsorption coefficients (Kads) for DDAC in various soil types have been reported as follows:

Soil TypeFreundlich Kads
Sand1,095
Sandy Loam8,179
Silty Clay Loam32,791
Silt Loam30,851
Data from a soil mobility study reviewed by the Agency. regulations.gov

This strong binding suggests that this compound is not expected to be mobile in soil and therefore has a low potential to contaminate surface and ground waters through leaching. nih.govregulations.gov Desorption processes are generally limited due to the strong binding affinity.

Implications for DDAC Mobility and Potential for Leaching or Runoff

The mobility of this compound (DDAC) in terrestrial environments is significantly restricted by its strong tendency to adsorb to soil and sediment particles. regulations.govepa.govnih.gov As a cationic molecule, DDAC readily binds to negatively charged components of soil, such as clay and organic matter. ca.gov This strong sorption behavior means that DDAC is generally considered to be immobile in soil. regulations.govepa.govca.gov

Research reviewed by the U.S. Environmental Protection Agency (EPA) quantified this binding affinity using Freundlich adsorption coefficients (Kads), which varied depending on the soil composition. regulations.govregulations.gov The strong binding to soil particles significantly reduces the likelihood of DDAC leaching through the soil column into groundwater or being transported via surface water runoff. regulations.govepa.govregulations.gov Consequently, the potential for DDAC to contaminate groundwater is considered low. basf.com While direct runoff of dissolved DDAC is not expected, the compound could be transported if the soil particles it is bound to are eroded. regulations.gov

Table 1: Soil Adsorption Coefficients (Kads) for DDAC in Various Soil Types

Soil Type Freundlich Kads Mobility Classification Source
Sand 1,095 Immobile regulations.govregulations.gov
Sandy Loam 8,179 Immobile regulations.govregulations.gov
Silty Clay Loam 32,791 Immobile regulations.gov
Silt Loam 30,851 Immobile regulations.govregulations.gov

Bioaccumulation Potential in Environmental Organisms and Food Chains

Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources, while bioconcentration is the uptake from water alone. europa.eu The potential for a chemical to bioconcentrate is often expressed by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. europa.euwikipedia.org

For DDAC, studies indicate that the potential for bioaccumulation in freshwater fish is not likely to be a concern. regulations.govregulations.gov Measured steady-state bioconcentration factors in fish have been determined for different tissues. regulations.govregulations.gov The whole-body BCF was found to be 81, with values of 38 in edible tissue and 140 in non-edible tissue. regulations.govregulations.gov A BCF value greater than 1 suggests a chemical is lipophilic, meaning it prefers to concentrate in fatty tissues. wikipedia.org While DDAC does show some potential to bioconcentrate, the values are not considered indicative of high bioaccumulation risk. regulations.gov The strong binding of DDAC to sediment and soil also plays a role in reducing its bioavailability to aquatic organisms, further limiting the potential for accumulation. orst.edu

Table 2: Bioconcentration Factors (BCF) for DDAC in Freshwater Fish

Tissue Type Mean Steady-State BCF Source
Edible 38x regulations.govregulations.gov
Non-edible 140x regulations.govregulations.gov
Whole Body 81x regulations.govregulations.gov

DDAC's Behavior in Wastewater Treatment Plants and Sludge

When products containing DDAC are disposed of "down-the-drain," they enter wastewater treatment plants (WWTPs). nih.gov Due to its cationic nature, DDAC has a high affinity for the solids in wastewater, leading to its strong sorption to sewage sludge. nih.govca.gov This process is a primary mechanism for its removal from the aqueous phase during treatment. nih.gov

The removal of quaternary ammonium compounds like DDAC in well-functioning activated sludge WWTPs is generally high, often exceeding 90%. nih.gov This removal is attributed to a combination of strong adsorption to sludge and biodegradation. nih.gov Some bacteria, such as Pseudomonas fluorescens, have been isolated from activated sludge and have demonstrated the ability to degrade DDAC. nih.gov

The strong tendency of DDAC to bind to solids results in its accumulation in sewage sludge (biosolids). nih.gov If these biosolids are then applied to land as fertilizer, the DDAC they contain will be introduced into the soil environment. nih.gov However, as discussed in section 5.3.2, DDAC is immobile in soil, binding tightly to soil particles and showing very little degradation over long periods. nih.gov One aerobic soil metabolism study found DDAC to be stable with minimal degradation over a 365-day period. nih.gov This indicates that while DDAC is effectively removed from wastewater, it can persist in the sludge and the soils amended with it. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound (DDAC)
Decyldimethylamine
Dimethylamine

Analytical Methodologies for the Characterization and Quantification of Dicoco Dimethyl Ammonium Chloride

Chromatographic Techniques for DDAC Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For DDAC analysis, both high-performance liquid chromatography and gas chromatography are utilized, each with specific applications and advantages.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detection Systems

High-Performance Liquid Chromatography (HPLC) is the most prevalent method for the analysis of DDAC and other quaternary ammonium (B1175870) compounds (QACs). irg-wp.com It allows for the separation of DDAC from other components in a sample matrix without the need for derivatization. google.com The choice of detector coupled with HPLC is critical and depends on the desired sensitivity and specificity of the analysis.

Common HPLC detection systems for DDAC include:

UV-Vis Detectors: While DDAC itself does not possess a strong chromophore for UV detection, this method can be employed, though it may offer less sensitivity compared to other detectors. irg-wp.comgoogle.com

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes like DDAC and provides a response proportional to the mass of the analyte. A method for analyzing distearyl dimethyl ammonium chloride (DSDMAC) using HPLC-ELSD has been established, demonstrating its applicability to similar quaternary ammonium compounds. fxcsxb.com

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (HPLC-MS) is the most powerful technique for DDAC analysis, offering high sensitivity and specificity. irg-wp.comgoogle.com This will be discussed in more detail in section 6.2.

The separation of DDAC homologues can be achieved using various HPLC columns, including reverse-phase columns like C18 and mixed-mode columns that combine reversed-phase and ion-exchange mechanisms. nih.govnih.gov For instance, a method using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid has been developed for the analysis of octyl decyl dimethyl ammonium chloride, a similar QAC. sielc.com For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. sielc.comsielc.com

Table 1: Comparison of HPLC Detection Methods for DDAC Analysis

DetectorPrincipleAdvantagesDisadvantages
UV-Vis Measures the absorption of ultraviolet or visible light by the analyte.Relatively simple and cost-effective.Low sensitivity for DDAC due to the lack of a strong chromophore. irg-wp.comgoogle.com
ELSD Nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles.Universal detector for non-volatile compounds; response is proportional to mass.Can have lower sensitivity than MS and a non-linear response at high concentrations.
MS Ionizes the analyte and separates the ions based on their mass-to-charge ratio.High sensitivity, high specificity, and provides structural information. irg-wp.comgoogle.comHigher cost and complexity.

Gas Chromatography (GC) Methodologies for Volatile DDAC Derivatives or Degradation Products

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Since DDAC is a salt and thus non-volatile, direct analysis by GC is not feasible. However, GC can be employed for the analysis of DDAC through derivatization or pyrolysis techniques that convert DDAC into volatile products.

One such method involves the pyrolytic conversion of DDAC in the hot injector port of the gas chromatograph. nih.govresearchgate.net This process breaks down the DDAC molecule into smaller, volatile fragments that can then be separated and detected by the GC-MS system. This pyrolysis-GC/MS method allows for the rapid determination of both the quaternary ammonium cation and the corresponding halide anion in a single run. nih.gov For example, the pyrolysis of didecyldimethylammonium chloride produces volatile species that can be analyzed within minutes. nih.gov

Another approach involves a derivatization reaction to create volatile derivatives of DDAC. For instance, a method has been developed for the analysis of various chlorides, including those related to chemical weapons conventions, by derivatization with 1-propanol (B7761284) in pyridine (B92270) solution, followed by GC-MS analysis. rsc.org While not directly applied to DDAC in the cited study, this principle of converting non-volatile chlorides into volatile esters or other derivatives could be adapted for DDAC analysis.

Mass Spectrometry (MS) Applications in DDAC Research

Mass spectrometry has become an indispensable tool in the analysis of DDAC due to its high sensitivity, specificity, and ability to provide detailed structural information. nih.govnih.gov It is often coupled with a separation technique like HPLC to analyze complex mixtures.

HPLC-MS/MS for Qualitative and Quantitative Analysis of DDAC and its Homologues

The combination of High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for both the identification and quantification of DDAC and its various homologues. irg-wp.comgoogle.com This method offers superior sensitivity and selectivity compared to HPLC with other detectors. google.com

In HPLC-MS/MS, the HPLC system first separates the different components of the sample. The eluent from the HPLC is then introduced into the mass spectrometer, where the molecules are ionized. The precursor ions corresponding to the DDAC homologues are then selected and fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) mode provides a high degree of certainty in the identification and quantification of the target analytes, even in complex matrices like food or environmental samples. rsc.org

A study on the determination of benzalkonium homologues and DDAC in milk products utilized hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS, demonstrating the versatility of chromatographic techniques that can be paired with mass spectrometry. researchgate.net Methods have been developed for the analysis of multiple quaternary ammonium compounds, including DDAC, in human serum and urine using LC-MS/MS, highlighting its applicability in biomonitoring studies. nih.gov The limits of detection for DDAC using these methods can be very low, often in the range of micrograms per liter (µg/L) or micrograms per kilogram (µg/kg). rsc.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Detailed Structural Characterization

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places. researchgate.net This capability is invaluable for the detailed structural characterization of DDAC and its homologues, as well as for identifying unknown impurities or degradation products. researchgate.netnih.gov

By providing the exact mass of a molecule, HRMS allows for the determination of its elemental composition. This is a significant advantage over nominal mass measurements provided by standard mass spectrometers. researchgate.net When coupled with liquid chromatography (LC-HRMS), this technique can be used to monitor the quality of peptide drug products and is increasingly used for the characterization of biotherapeutics. researchgate.net The high resolving power of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allows for the separation of ions with very similar mass-to-charge ratios, which is crucial when analyzing complex mixtures containing multiple DDAC homologues and potential interferences. nih.gov

The use of HRMS libraries, which contain fragmentation spectra of known compounds, can aid in the identification of unknown substances in a sample. cdc.gov This is particularly useful in a research context or when investigating the environmental fate of DDAC.

Thermal-Assisted Electrospray Ionization (ESI) Techniques for Enhanced Detection

Electrospray Ionization (ESI) is a soft ionization technique commonly used in the mass spectrometric analysis of large and non-volatile molecules like DDAC. nih.gov To enhance the detection of analytes, especially from solid or complex samples, thermal-assisted ESI techniques have been developed.

One such technique is Thermal Desorption Electrospray Ionization (TD-ESI). nih.gov In TD-ESI, a sample is collected on a probe, which is then rapidly heated to desorb the analytes into the gas phase. These desorbed analytes are then carried into the ESI source, where they are ionized and subsequently detected by the mass spectrometer. This method allows for the rapid analysis of samples in their native state with minimal or no sample preparation. nih.govnih.gov TD-ESI-MS has been successfully used for the direct detection of antimicrobial preservatives in cosmetics, demonstrating its potential for the rapid screening of DDAC in various products. nih.gov This technique can provide results within seconds per sample and offers good linearity for quantification. nih.gov

Table 2: Summary of Mass Spectrometry Techniques for DDAC Analysis

TechniquePrincipleKey Applications for DDAC
HPLC-MS/MS Separation by HPLC followed by ionization and tandem mass analysis for specific precursor-to-product ion transitions.Highly sensitive and selective quantification of DDAC and its homologues in complex matrices like food, environmental samples, and biological fluids. irg-wp.comgoogle.comnih.govrsc.orgresearchgate.net
HRMS Provides highly accurate mass measurements, enabling the determination of elemental composition.Detailed structural characterization of DDAC homologues, identification of unknown impurities and degradation products. researchgate.netresearchgate.netnih.gov
TD-ESI-MS Thermal desorption of analytes from a probe followed by electrospray ionization and mass analysis.Rapid screening of DDAC in solid and liquid samples with minimal sample preparation. nih.govnih.gov

Spectroscopic Methods for DDAC Elucidation and Purity Assessment (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are fundamental in elucidating the molecular structure of DDAC and assessing the purity of raw materials and formulated products.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural confirmation of DDAC. While specific spectral data for DDAC is not abundant in publicly available literature, general principles for similar quaternary ammonium compounds can be applied. In ¹H NMR spectroscopy, characteristic signals would be expected for the protons of the two long alkyl (coco) chains and the two methyl groups attached to the nitrogen atom. researchgate.netresearchgate.net Similarly, ¹³C NMR would provide distinct signals for the carbons in the alkyl chains and the methyl groups. researchgate.net These techniques are invaluable for confirming the identity of the molecule and detecting organic impurities.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For DDAC, the IR spectrum would be characterized by strong absorption bands corresponding to the C-H stretching vibrations of the numerous methylene (B1212753) (–CH2–) and methyl (–CH3) groups in the coco alkyl chains. researchgate.net C-N stretching vibrations associated with the quaternary ammonium group would also be present. researchgate.net FT-IR, in conjunction with other methods, can confirm the presence of the key structural components of DDAC and is often used for the characterization of related cationic surfactants. nih.gov

UV-Vis Spectroscopy is generally of limited use for the structural elucidation of DDAC because the molecule lacks a significant chromophore that absorbs light in the ultraviolet-visible region. google.com However, indirect spectrophotometric methods can be employed for quantification. These methods often involve the formation of a colored ion-pair complex between the cationic DDAC and an anionic dye, such as eosin (B541160) Y. The absorbance of the resulting complex can then be measured in the visible range to determine the concentration of DDAC. cabidigitallibrary.orgpatsnap.com This approach is particularly useful for quantifying DDAC residues in various environments. cabidigitallibrary.org

Electrochemical and Other Advanced Analytical Techniques for DDAC Detection and Monitoring

Electrochemical methods offer sensitive and often rapid means for the detection and monitoring of DDAC, particularly in aqueous solutions.

Potentiometric Sensors , specifically ion-selective electrodes (ISEs), are a prominent electrochemical technique for determining cationic surfactants like DDAC. researchgate.net These sensors typically incorporate an ion-pair complex, such as 1,3-dioctadecyl-1H-imidazol-3-ium-tetraphenylborate (DODI-TPB), into a PVC membrane. nih.govmdpi.com The sensor exhibits a potential response to the concentration of the cationic surfactant in a sample. Potentiometric titrations using a standardized anionic surfactant like sodium dodecyl sulfate (B86663) (SDS) as the titrant, with the ISE as an endpoint indicator, provide a reliable method for quantifying DDAC in technical grade materials and disinfectant formulations. nih.gov These titrations produce sigmoidal curves with sharp inflection points at the equivalence point, allowing for accurate determination. nih.govmdpi.com Studies have demonstrated the successful application of these sensors in analyzing commercial disinfectants, with results comparable to standard two-phase titration methods. mdpi.commdpi.com

Other Advanced Analytical Techniques for DDAC analysis primarily revolve around hyphenated chromatographic methods. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and specific technique for both the quantification and confirmation of DDAC. google.comirg-wp.com This method is particularly advantageous as it can separate DDAC from other similar quaternary ammonium compounds, such as benzalkonium chloride (BAC), which is not possible with traditional titration methods. irg-wp.com HPLC-MS is widely used for analyzing DDAC residues in complex matrices like food, environmental samples, and wood preservatives. irg-wp.comaesan.gob.esepa.gov The use of radiolabeled ¹⁴C-DDAC in conjunction with HPLC and Thin Layer Chromatography (TLC) has also been employed in metabolism and environmental fate studies to trace the compound and its degradation products. epa.gov

Method Validation and Quality Control in DDAC Environmental and Product Analysis

To ensure the reliability and accuracy of analytical data, methods for DDAC analysis must be rigorously validated, and robust quality control measures must be implemented. scispace.com

Method Validation involves the systematic evaluation of a method's performance characteristics to ensure it is suitable for its intended purpose. scispace.com Key validation parameters, as outlined by guidelines such as those from the International Council for Harmonisation (ICH), include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scispace.comnih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For DDAC analysis by HPLC, calibration curves are typically generated over a range of concentrations, and a high correlation coefficient (r² ≥ 0.99) is expected. nih.govekb.eg

Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of DDAC. Recoveries are typically expected to be within a range of 80-120%. ekb.egnih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govekb.eg

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scispace.comglobalresearchonline.net These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. sepscience.comtbzmed.ac.ir

The table below presents typical validation parameters for the analysis of quaternary ammonium compounds, including DDAC, using spectrophotometric and LC-MS/MS methods.

ParameterSpectrophotometric Method cabidigitallibrary.orgLC-MS/MS Method ekb.egLC-MS/MS Method nih.gov
Linearity Range 0.5 - 10 mg L⁻¹0.001 - 0.1 µg/mLNot Specified
Correlation Coefficient (r²) > 0.99≥ 0.999Not Specified
LOD 0.53 mg L⁻¹Not Specified0.002–0.42 ng/mL
LOQ 1.77 mg L⁻¹Not Specified0.006–1.40 ng/mL
Accuracy (Recovery) 81 - 97%78 - 117%61–129%
Precision (CV% or RSD) Intra-day: 8.8%, Inter-day: 7.8%< 10%0–20%

Quality Control (QC) in DDAC analysis involves a set of procedures to ensure that the analytical method remains in a state of control. This includes the routine analysis of QC samples, such as certified reference materials (CRMs) or in-house prepared control samples, alongside test samples. hach.com The results of these QC samples are often plotted on control charts to monitor the performance of the method over time. Participation in proficiency testing schemes, where a laboratory's results are compared to those of other laboratories, is also a crucial element of external quality control. ekb.eg For environmental and food analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique used for the extraction of DDAC prior to analysis. aesan.gob.eseurl-pesticides.eueurl-pesticides.eu

Advanced Applications and Emerging Research Areas of Dicoco Dimethyl Ammonium Chloride

DDAC in Materials Science and Engineering

The unique cationic and surfactant properties of DDAC make it a valuable component in the development of advanced materials. Its ability to interact with and modify surfaces is at the forefront of this research.

Integration in Functional Coatings and Surface Modification for Antimicrobial or Antistatic Properties

DDAC is increasingly integrated into functional coatings to impart antimicrobial and antistatic properties to various surfaces. As a cationic surfactant, it carries a positive charge that allows it to effectively interact with negatively charged surfaces, a common characteristic of many materials and microbial membranes. chemtexltd.com This interaction is fundamental to its function in surface modification.

For antimicrobial applications, DDAC is incorporated into paints, coatings, and surface treatments for materials used in healthcare settings, food processing plants, and other hygiene-critical environments. arxada.com Research has shown that polymeric quaternary ammonium (B1175870) compounds (polyQACs), a class to which DDAC belongs, are promising for use in medical implants and surface sanitizing due to their potent antibacterial activity. nih.gov The mechanism involves the disruption of microbial cell membranes, effectively controlling the growth of bacteria, fungi, and viruses. ontosight.ai

In addition to its antimicrobial prowess, DDAC serves as an effective antistatic agent. It helps to make surfaces more hydrophobic, which in turn allows for more uniform coating applications. This property is particularly useful in the manufacturing of paper, where it not only reduces biofouling but also imparts strength and antistatic characteristics to the final product.

The table below summarizes the functional properties of DDAC in coatings:

PropertyMechanism of ActionApplication Examples
Antimicrobial Disruption of microbial cell membranes through electrostatic interaction. chemtexltd.comontosight.aiPaints for hospitals, coatings for food processing equipment, antimicrobial finishes for textiles. arxada.com
Antistatic Forms a layer on surfaces that helps to dissipate static charge. Paper manufacturing, textile sprays, electronic component coatings. haz-map.com

Role in Nanomaterial Synthesis, Stabilization, and Surface Functionalization

The functionalization of nanomaterials is a critical area of research for biomedical applications, and DDAC and similar quaternary ammonium compounds play a role in this field. scielo.brmdpi.com The surface chemistry of nanomaterials is crucial as it dictates their interaction with biological systems, including toxicity and biodistribution. scielo.br

In the context of nanomaterials, surface functionalization aims to improve stability, biocompatibility, and cellular internalization. nih.govmdpi.com This can be achieved through both covalent and non-covalent modifications. nih.govmdpi.com Cationic coatings on nanoparticles, for instance, have been shown to enhance their uptake into cells. nih.gov

Dendritic functionalization is one advanced method used to alter the surface chemistry of nanomaterials, introducing new properties and functions. scielo.br While direct studies on DDAC's use as a dendritic component are emerging, the principles of using cationic molecules to functionalize nanoparticles are well-established. For example, dendron-functionalized materials have been shown to retain their morphology and remain well-dispersed in solution, which is a significant advantage. scielo.br

The functionalization of nanoparticles can be broadly categorized as follows:

Functionalization StrategyDescriptionKey Benefits
Ligand Addition/Exchange Attaching small molecules, polymers, or biomolecules to the nanoparticle surface. mdpi.comEnhances stability, imparts specific recognition capabilities, and can improve biocompatibility. mdpi.comnih.gov
Polymer Coating Encapsulating nanoparticles with a polymer layer, such as PEG. nih.govPrevents protein adsorption, increases circulation time in the body, and allows for targeted delivery. nih.gov
Dendritic Functionalization Using dendrons to create a highly branched and functional surface. scielo.brAllows for multivalent attachment of molecules and significant alteration of surface chemistry in a single step. scielo.br

DDAC in Polymer Chemistry and Polymeric Material Development

Polymer chemistry is a field dedicated to the synthesis and study of large molecules, or polymers, which are fundamental to materials like plastics and rubbers. ebsco.com DDAC and other quaternary ammonium compounds are being explored for their utility in creating novel polymeric materials with specific functionalities.

Cationic polymers, including those derived from or incorporating DDAC, are of significant interest for various industrial applications. mdpi.comwalshmedicalmedia.com For instance, copolymers of acrylamide (B121943) and diallyldimethylammonium chloride have been synthesized for use as flocculation agents in water treatment. walshmedicalmedia.com The cationic nature of these polymers is crucial for their performance in neutralizing and aggregating suspended particles.

Research into modifying the structure of compounds like dimethyl diallyl ammonium chloride (DMDAAC) aims to enhance their properties for specific applications. mdpi.com By introducing different functional groups, researchers can tune the lipophilicity and other characteristics of the resulting polymers, expanding their utility in areas such as sterilization and drug delivery. mdpi.com The development of polymeric quaternary ammonium compounds (polyQACs) represents a significant advancement, offering materials with potent antimicrobial activity and often with improved safety profiles compared to their monomeric counterparts. nih.gov These polyQACs are being investigated for use in a wide range of applications, from medical devices to food processing. nih.gov

DDAC in Textile Processing and Finishing Technologies

DDAC has established a significant role in the textile industry, contributing to both the functional properties and the aesthetic qualities of fabrics. ontosight.aidow.com

Fundamental Research on Fabric Softening Mechanisms at the Fiber-DDAC Interface

For decades, the primary explanation for the softening effect of cationic surfactants like DDAC was the reduction of inter-fiber friction. nih.govmedcraveonline.com The theory proposed that the hydrophobic alkyl chains of the surfactant molecules would coat the fiber surfaces, creating a lubricating layer. nih.govmedcraveonline.com

However, more recent research has shed new light on this mechanism. nih.govresearchgate.netresearchgate.net It is now understood that the prevention of hydrogen bonding between cotton fibers, particularly in the presence of bound water, is a major contributor to the softening effect. nih.govresearchgate.net When wet cotton dries, water molecules can form cross-linking hydrogen bonds between the cellulose (B213188) fibers, leading to a stiff fabric. researchgate.net

DDAC, with its hydrophobic components, is thought to disrupt this process in two key ways:

It creates a hydrophobic layer on the fiber surface, which reduces the attractive meniscus force between fibers during drying. medcraveonline.com

This hydrophobic layer also inhibits the formation of the hydrogen-bond cross-links that cause stiffness. medcraveonline.comresearchgate.net

This updated understanding suggests that the softening mechanism is a combination of both friction reduction and the prevention of hydrogen bonding.

Softening MechanismTraditional ViewEmerging Research
Primary Driver Reduction of inter-fiber friction. nih.govPrevention of hydrogen bond formation between fibers. nih.govresearchgate.net
Role of DDAC Acts as a lubricant on the fiber surface. medcraveonline.comCreates a hydrophobic barrier that inhibits water-mediated cross-linking. medcraveonline.com

Application as Antistatic Agents and Dye-Leveling Aids in Textile Dyeing

Beyond fabric softening, DDAC serves other important functions in textile processing. Its properties as an antistatic agent are valuable in preventing the build-up of static electricity on fabrics, which can be a problem with synthetic fibers. haz-map.com

In the dyeing process, achieving a uniform color is critical. colourinn.in Leveling agents are used to ensure that the dye is distributed evenly across the fabric. colourinn.inzydexgroup.com These agents work by slowing down the initial rapid uptake of the dye by the fibers, allowing for a more controlled and uniform dyeing process. zydexgroup.comsarex.com Cationic compounds can act as leveling agents, particularly for certain types of dyes and fibers. zydexgroup.com

The use of leveling agents can lead to several benefits in the dyeing process:

Improved uniformity and reproducibility of the color. google.com

The ability to simplify the dyeing process, potentially reducing costs. google.com

In some cases, the leveling agent can also impart a soft feel to the dyed product. google.com

DDAC in the Petroleum and Gas Industry

Dicoco dimethyl ammonium chloride (DDAC) is a versatile quaternary ammonium compound with significant applications in the petroleum and gas industry. Its properties as a cationic surfactant make it effective in addressing several challenges encountered during oil and gas exploration, production, and processing. ontosight.aihaz-map.comsilverfernchemical.com

Research on Corrosion Inhibition in Oilfield Systems

Corrosion is a major issue in oilfield systems, leading to the degradation of infrastructure and potential environmental hazards. Research has demonstrated the efficacy of this compound as a corrosion inhibitor, particularly for carbon steel in acidic environments.

Furthermore, research has explored the synergistic effects of DDAC with other compounds. For instance, combining DDAC with dodecane (B42187) phenol (B47542) polyoxyethylene has been found to enhance its corrosion inhibition performance for carbon steel in hydrochloric acid. surfactant.top In a different application, the combination of DDAC with D-tyrosine has shown to be effective in mitigating microbiologically influenced corrosion (MIC) caused by sulfate-reducing bacteria (SRB). This combination not only inhibits the corrosion process but also reduces the formation of biofilm, a key factor in MIC.

Table 1: Research Findings on DDAC as a Corrosion Inhibitor

Research AreaKey FindingsReference
Carbon Steel in HCl DDAC provides good protection, with performance enhanced when combined with dodecane phenol polyoxyethylene. surfactant.top
SRB-Induced Corrosion A combination of D-tyrosine and DDAC significantly inhibits corrosion and biofilm formation. nih.gov

Emulsification and Demulsification Processes in Hydrocarbon Systems

Emulsions of oil and water are frequently formed during crude oil extraction and transportation, which can cause operational problems and increase processing costs. wikipedia.org Demulsifiers are specialty chemicals used to break these emulsions and separate the oil and water phases. keruichemical.com

This compound, as a cationic surfactant, is utilized in these processes. surfactant.topgoogle.com Its amphiphilic nature allows it to migrate to the oil-water interface, where it disrupts the rigid film stabilizing the emulsion. This action promotes the coalescence of dispersed water or oil droplets, leading to the separation of the two phases.

A U.S. Patent (US4374734) identifies this compound as a suitable quaternary ammonium halide for the demulsification of oil-in-water emulsions during crude oil recovery operations. nih.gov Beyond demulsification, DDAC is also employed as an emulsifying agent in certain applications, such as in the emulsification of asphalt. surfactant.topgoogle.com

DDAC in Water Treatment Technologies

The application of this compound extends to water treatment, where its cationic and biocidal properties are leveraged for purification and microbial control. nih.gov

Flocculation Efficacy in Water and Wastewater Purification

Flocculation is a crucial step in water and wastewater treatment, where small, suspended particles are aggregated into larger flocs that can be more easily removed by sedimentation or filtration. researchgate.net Cationic surfactants like DDAC are listed as flocculants. surfactant.topgoogle.com The positively charged nitrogen atom in the DDAC molecule can neutralize the negative surface charges of suspended particles (e.g., clays (B1170129), organic matter) in water. This charge neutralization destabilizes the colloidal suspension, allowing the particles to come together and form flocs.

While specific performance data for DDAC as a primary flocculant is not extensively detailed in the provided search results, studies on similar cationic polymers, such as polydimethyl-diallylammonium chloride (PDMDAAC), demonstrate the effectiveness of cationic compounds in flocculation. For example, a composite flocculant of polyaluminum chloride (PAC) and PDMDAAC has been shown to be effective in removing particles, organic compounds, and nutrients from municipal wastewater. nih.govresearchgate.net The principles of charge neutralization and particle bridging by these cationic polymers are indicative of the potential mechanism by which DDAC functions as a flocculant.

Application as Microbiocides in Industrial Circulating Cooling Water Systems

Industrial cooling water systems provide an ideal environment for the growth of microorganisms, including bacteria, fungi, and algae. This microbial growth can lead to biofouling, which impairs heat transfer efficiency, causes corrosion, and can pose health risks.

This compound is widely used as a non-oxidizing biocide and algaecide in these systems. ontosight.ai It exhibits broad-spectrum activity against a wide range of microorganisms. The biocidal mechanism of DDAC involves the disruption of the microbial cell membrane. The cationic head of the DDAC molecule interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual lysis of the cell.

DDAC is noted for its stability over a wide pH range, making it a versatile option for various cooling water chemistries. haz-map.com

DDAC in Agricultural Sciences as a Surfactant in Formulations

DDAC is utilized as an emulsifying agent, which is essential for creating stable emulsions of oil-based active ingredients in water-based sprays. It also acts as a dispersing agent, ensuring that solid active ingredients are evenly distributed throughout the liquid carrier. Furthermore, its antimicrobial properties can contribute to the preservation of the formulation. surfactant.top The use of DDAC as an antistatic agent is another noted application in the agricultural sector. surfactant.top

Table 2: Applications of DDAC in Agricultural Formulations

ApplicationFunctionReference
Emulsifying Agent Creates stable oil-in-water emulsions for pesticide sprays. surfactant.top
Dispersing Agent Ensures even distribution of solid active ingredients. surfactant.top
Antimicrobial Agent Contributes to the preservation of the formulation. surfactant.top
Antistatic Agent Reduces static charge. surfactant.top

Future Directions and Unanswered Questions in Ddac Academic Research

Elucidating Complex Environmental Interactions and Long-Term Fate under Diverse Conditions

A primary focus of future research is to unravel the intricate interactions of DDAC with various environmental compartments and to determine its long-term fate. Current studies indicate that Didecyl dimethyl ammonium (B1175870) chloride (DDAC), a closely related and often studied quaternary ammonium compound (QAC), is resistant to degradation under many conditions. gov.bc.ca

Key unanswered questions that researchers are actively pursuing include:

Persistence and Biodegradation: While some reports suggest DDAC is biodegradable, this is highly variable and depends on factors like concentration and the specific microbial populations present. regulations.gov Laboratory studies have shown that DDAC is stable to hydrolysis, photodegradation in water and soil, and microbial degradation under both aerobic and anaerobic conditions. gov.bc.caregulations.gov For instance, one aerobic soil metabolism study calculated a degradation half-life of 1,048 days. regulations.gov In an anaerobic aquatic metabolism study, the half-life in the entire system was calculated to be approximately 17 years. gov.bc.ca Future research must clarify the precise conditions under which biodegradation occurs and identify the specific microbial pathways involved.

Soil and Sediment Interactions: DDAC is known to be immobile in soil due to its cationic nature, which causes it to bind strongly to negatively charged soil and sediment particles. gov.bc.ca However, the long-term consequences of this binding are not fully understood. Research is needed to determine if bound DDAC residues remain bioavailable, if they can be released back into the environment under changing conditions (e.g., shifts in pH or ionic strength), and how they affect soil microbial communities and functions over extended periods.

Aquatic Ecosystem Impact: In aquatic systems, the calculated aerobic and anaerobic half-lives of DDAC have been reported as 180 days and 261 days, respectively. regulations.gov Although it can be removed from the water column through binding to sediment, its persistence raises questions about its long-term impact on aquatic life. gov.bc.ca Further investigation is required to understand its chronic effects on a wider range of aquatic organisms and its potential to bioaccumulate in food webs, despite rapid depuration observed in some species like bluegill sunfish. gov.bc.caregulations.gov

Table 1: Reported Environmental Fate of DDAC (Didecyl dimethyl ammonium chloride)

Environmental ProcessFindingCitation
Hydrolytic Stability Stable under abiotic and buffered conditions (pH 5-9). regulations.gov
Aqueous Photodegradation Stable in pH 7 buffered aqueous solutions, even with a photosensitizer. regulations.gov
Soil Photodegradation Not subject to photodegradation in soil. regulations.gov
Aerobic Soil Metabolism Stable with very little degradation over one year; calculated half-life of 1,048 days. regulations.gov
Aerobic Aquatic Metabolism Calculated half-life of 180 days in flooded river water. regulations.gov
Anaerobic Aquatic Metabolism Calculated half-life of 261 days in water and 6,217 days (~17 years) for the entire system. gov.bc.caregulations.gov

Development of Novel DDAC Derivatives with Enhanced or Targeted Functionality and Reduced Environmental Footprint

The next generation of research is focused on the rational design of new DDAC derivatives. The goal is to create molecules that retain or enhance the desired functionalities of DDAC while minimizing its environmental persistence and potential for resistance development.

Biodegradable Designs: A significant research thrust is the incorporation of biodegradable linkages (e.g., ester or amide bonds) into the alkyl chains or near the quaternary nitrogen of the DDAC molecule. These "soft" QACs are designed to be broken down by common environmental microbes after their intended use, thus reducing their environmental footprint.

Targeted Functionality: Researchers are exploring the synthesis of DDAC derivatives with specific functionalities. This includes creating "gemini" surfactants, which have two QAC moieties and two alkyl chains, potentially offering superior performance at lower concentrations. Other efforts focus on creating DDAC-functionalized polymers and nanoparticles for applications in areas like antimicrobial coatings and advanced materials. researchgate.net

Reducing Resistance: The sublethal exposure of microbes to DDAC can lead to acquired resistance. nih.govwikipedia.org Future molecular designs may incorporate features that target different cellular mechanisms simultaneously or are less prone to efflux pump-mediated resistance, a common mechanism in bacteria.

Advancements in Real-Time Monitoring and Predictive Modeling of DDAC in Complex Systems

To better understand and manage the environmental presence of DDAC, significant advancements are needed in how it is detected and how its behavior is predicted.

Real-Time Monitoring: Current methods for detecting DDAC in environmental samples often involve complex and time-consuming laboratory analysis. There is a critical need for robust, real-time sensors that can continuously monitor DDAC concentrations in settings like wastewater treatment plants, industrial effluents, and aquatic environments. mdpi.com Research into biological early warning systems (BEWS), which use the behavioral responses of aquatic bio-indicator species to detect contaminants, represents a promising, integrative approach to monitoring water quality for unknown chemical mixtures. nih.gov

Predictive Modeling: The behavior of chemicals in the environment is inherently complex. towardsdatascience.com Future research will increasingly rely on sophisticated computational models to predict the fate and transport of DDAC. mst.eduillinois.edu These models, incorporating factors like water flow, soil composition, and microbial activity, can help forecast environmental concentrations under various scenarios, assess risks, and guide mitigation strategies. mdpi.com Integrating state-space theory with machine learning models like Transformers shows promise for enhancing the ability to capture dynamic changes in complex data, which could be applied to predicting DDAC's environmental behavior. mdpi.com

Integration of DDAC Research within the Framework of Sustainable and Bio-inspired Chemical Technologies

Aligning DDAC research with the principles of green chemistry and sustainability is a key future direction. This involves a holistic view of the compound's lifecycle, from synthesis to end-of-life.

Green Synthesis Routes: Research is underway to develop more environmentally friendly methods for producing DDAC and its derivatives, potentially using renewable feedstocks and employing catalytic processes that minimize waste and energy consumption.

Bio-inspired Technologies: Nature provides a wealth of inspiration for creating functional molecules. Researchers are investigating bio-inspired antimicrobial peptides as models for designing new QACs with improved selectivity and biodegradability. Furthermore, integrating DDAC or novel derivatives into broader sustainable technologies, such as systems that combine waste and CO2 conversion, is an emerging area. undip.ac.id For instance, the development of amine-epoxy nanofibers for direct air capture (DAC) of CO2 highlights how amine-based chemistry is being leveraged for environmental solutions. mdpi.com

Circular Economy Concepts: The chemical industry is increasingly adopting circular economy principles. adlittle.com Future DDAC research could explore its role in creating recyclable or reusable materials, or developing closed-loop systems where the compound is recovered and regenerated after use, particularly in industrial applications.

Interdisciplinary Approaches for Comprehensive Understanding of DDAC's Role in Modern Chemistry

Addressing the complex questions surrounding DDAC requires breaking down traditional disciplinary silos. A comprehensive understanding can only be achieved through robust collaboration between various scientific fields.

Chemistry and Toxicology: The development of Adverse Outcome Pathways (AOPs) for QACs is a prime example of interdisciplinary research, linking a molecular initiating event to adverse outcomes at the organism level. tandfonline.com This collaboration between chemists and toxicologists is crucial for designing safer chemicals.

Materials Science and Microbiology: The creation of advanced antimicrobial materials, such as DDAC-impregnated textiles or surfaces, requires the combined expertise of materials scientists who design the matrix and microbiologists who evaluate its efficacy against relevant pathogens. researchgate.net

Computational Science and Environmental Science: The synergy between predictive modeling and environmental monitoring is essential. ox.ac.uk Computational scientists can develop sophisticated models, which are then validated and refined using real-world data collected by environmental scientists. This iterative process leads to more accurate predictions of a chemical's environmental impact.

By pursuing these future research directions, the scientific community aims to maximize the benefits of DDAC and its future derivatives while proactively managing and mitigating their potential risks, ensuring their continued role in modern chemistry is both effective and sustainable.

Q & A

Q. What are the key physicochemical properties of DDAAC relevant to its application in antimicrobial research?

DDAAC is a cationic surfactant with a quaternary ammonium structure, exhibiting liquid physical state at standard conditions (melting point not specified in evidence) . It is highly corrosive, causing irreversible skin damage, and flammable, requiring ignition source precautions . Its solubility in polar solvents (e.g., water) and stability under controlled pH and temperature are critical for formulating antimicrobial agents. Researchers should prioritize corrosion-resistant containers (e.g., glass or specific polymers) and avoid reactive materials during experiments .

Q. What analytical techniques are recommended for quantifying DDAAC in experimental solutions?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is suitable for quantifying DDAAC due to its ionic nature and surfactant properties. Titration methods using ion-selective electrodes or colorimetric assays (e.g., bromophenol blue complexation) may also be employed for rapid quantification in aqueous matrices. Calibration standards should account for matrix effects in biological or environmental samples .

Q. What safety protocols are essential for handling DDAAC in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid vapor inhalation; ensure static discharge prevention in flammable environments .
  • Spill Management : Absorb leaks with inert materials (e.g., silica gel, diatomaceous earth) and dispose as hazardous waste .
  • Storage : Keep in sealed containers away from ignition sources and incompatible substances (e.g., strong oxidizers) .

Q. What stability and storage conditions optimize DDAAC integrity in laboratory environments?

Store DDAAC at room temperature (15–25°C) in airtight, corrosion-resistant containers. Protect from light and moisture to prevent hydrolysis. Monitor pH stability in aqueous solutions, as alkaline conditions may degrade quaternary ammonium bonds .

Advanced Research Questions

Q. How can researchers mitigate environmental risks of DDAAC in ecotoxicology studies?

  • Biodegradability Testing : Use OECD 301/302 guidelines to assess aerobic/anaerobic degradation rates, given its structural similarity to persistent quaternary ammonium compounds (QACs) .
  • Aquatic Toxicity Mitigation : Employ adsorption techniques (e.g., activated carbon) in wastewater treatment to reduce bioavailability. Toxicity data indicate LC50 values for aquatic organisms (e.g., fish) below 1 mg/L, necessitating strict containment .
  • Alternative Formulations : Blend DDAAC with biodegradable surfactants (e.g., betaines) to reduce ecological impact .

Q. What experimental design considerations are critical for studying DDAAC’s interaction with biological membranes?

  • Membrane Models : Use liposome-based assays (e.g., phosphatidylcholine bilayers) to simulate bacterial cell membranes. Monitor membrane disruption via fluorescence dyes (e.g., calcein leakage) .
  • Concentration Gradients : Optimize sub-micellar concentrations (below critical micelle concentration, CMC) to isolate membrane permeabilization effects from micelle-driven toxicity .
  • Control for Counter-Ions : Account for chloride ion interference by comparing DDAAC with other QACs (e.g., benzalkonium chloride) .

Q. How do structural variations in QACs affect DDAAC’s efficacy compared to analogs?

  • Chain Length Impact : DDAAC’s C12–C18 alkyl chains enhance hydrophobic interactions with lipid bilayers, increasing antimicrobial potency compared to shorter-chain QACs (e.g., C8–C10) .
  • Steric Effects : Branched alkyl chains (e.g., dioctyl derivatives) reduce antimicrobial activity due to hindered membrane penetration, whereas linear chains in DDAAC optimize surface coverage .

Q. What methodologies resolve contradictions in reported toxicity data for DDAAC?

  • Dose-Response Validation : Replicate studies using standardized OECD 423 (acute oral toxicity) and 201 (algae growth inhibition) protocols to address variability in test organisms and exposure durations .
  • Mechanistic Studies : Employ transcriptomic profiling (e.g., RNA-seq) in model organisms to differentiate cytotoxic vs. genotoxic pathways, clarifying conflicting in vivo/in vitro results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.